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Compound of Interest

Compound Name: 5-Phenyithiazol-2-amine

Cat. No.: B1207395

The 5-phenylthiazol-2-amine core is a significant heterocyclic scaffold in medicinal chemistry,
demonstrating a broad spectrum of biological activities. Its derivatives have been extensively
explored for their potential as therapeutic agents, particularly in the fields of oncology,
mycology, and bacteriology. This technical guide provides an in-depth overview of the biological
activities of this scaffold, supported by quantitative data, detailed experimental protocols, and
visualizations of relevant signaling pathways and workflows.

Anticancer Activity

Derivatives of the 5-phenylthiazol-2-amine scaffold have exhibited potent cytotoxic effects
against a variety of cancer cell lines. The mechanism of action for some of these compounds
involves the inhibition of key signaling pathways crucial for cancer cell proliferation and
survival, such as the PI3K/AKT pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity of selected 5-
phenylthiazol-2-amine derivatives against various human cancer cell lines. The data is
presented as IC50 (half-maximal inhibitory concentration) or GI5S0 (half-maximal growth
inhibition) values.
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Compound/Derivati
ve

Cancer Cell Line

IC50/GI50 (uM)

Reference

Compound 16

H446 (Lung Cancer)

Not specified, but

noted as potent

[1](2]

Compound 43

H446 (Lung Cancer)

Not specified, but

noted as potent

[1](2]

Compound 10a

Four cancer cell lines

Average GI50 of 6

[3]

Compound 100

Four cancer cell lines

Average GI50 of 7

[3]

Compound 13d

Four cancer cell lines

Average GI50 of 8

[3]

Compound 6d

K563 (Leukemia)

Comparable to

[4]

dasatinib
MCF-7 (Breast
20.2 [4]
Cancer)
HT-29 (Colon Cancer) 21.6 [4]
Compound 5b HT29 (Colon Cancer) 2.01 [5]

Signaling Pathway: PISBK/AKT Inhibition

Several 5-phenylthiazol-2-amine derivatives have been identified as inhibitors of
Phosphatidylinositol 4-kinase 1113 (PI14KIIIB), which in turn affects the PI3K/AKT signaling
pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. Its
inhibition can lead to apoptosis and cell cycle arrest in cancer cells.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of 5-phenylthiazol-2-amine
derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

o 96-well plates

e Cancer cell lines

o Complete culture medium

e 5-Phenylthiazol-2-amine derivative stock solution (in DMSO)
e MTT solution (5 mg/mL in PBS)

¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
e Microplate reader

Procedure:

o Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified
atmosphere to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the 5-phenylthiazol-2-amine derivatives in
culture medium. Replace the medium in the wells with 100 pL of the medium containing the
test compounds at various concentrations. Include a vehicle control (medium with DMSO)
and a blank control (medium only). Incubate for 48-72 hours.

o MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to
purple formazan crystals.
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» Solubilization: Carefully remove the medium and add 100 pL of the solubilization solution to
each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity

The 5-phenylthiazol-2-amine scaffold has also been identified as a promising framework for
the development of novel antifungal agents. Certain derivatives have shown significant activity
against a range of fungal pathogens.

Quantitative Antifungal Data

The following table presents the in vitro antifungal activity of selected 5-phenylthiazol-2-amine
derivatives, expressed as Minimum Inhibitory Concentration (MIC) in pg/mL.

Compound/Derivati

ve Fungal Strain MIC (pg/mL) Reference
B9 C. albicans 1 [6]

C. parapsilosis 2 [6]

C. glabrata 4 [6]

Sz-Cl4 C. albicans 1-16 [6]

3l C. albicans 2 [6]

E26 M. oryzae EC50 =1.29 [6]

Experimental Protocol: Antifungal Minimum Inhibitory
Concentration (MIC) Assay
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The broth microdilution method is a standard procedure for determining the MIC of an
antifungal agent.

Materials:

96-well microtiter plates

Fungal strains

RPMI-1640 medium

5-Phenylthiazol-2-amine derivative stock solution (in DMSO)

Spectrophotometer
Procedure:

e Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a
suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland
standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum
concentration of approximately 0.5 x 103 to 2.5 x 10"3 CFU/mL.

e Compound Dilution: Prepare a serial two-fold dilution of the 5-phenylthiazol-2-amine
derivative in RPMI-1640 medium in the wells of a 96-well plate.

e Inoculation: Add 100 pL of the prepared fungal inoculum to each well containing the
compound dilutions. Include a growth control well (inoculum without compound) and a
sterility control well (medium only).

 Incubation: Incubate the plates at 35°C for 24-48 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
causes a significant inhibition of visible fungal growth compared to the growth control. This
can be determined visually or by measuring the optical density at 600 nm.

Antimycobacterial Activity
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Hybrid molecules incorporating the 4-phenylthiazol-2-amine scaffold have been designed and
synthesized, demonstrating promising activity against various Mycobacterium species.

Quantitative Antimycobacterial Data

The following table shows the in vitro antimycobacterial activity of a selected hybrid compound,
with MIC values in pg/mL and puM.

Compound/De  Mycobacterial

fivative Strain MIC (pg/mL) MIC (pM) Reference
9 M. tuberculosis 0.78 2.3 [7]

M. kansasii 0.78 2.3 [7]

M. avium 0.78 2.3 [7]

Experimental Protocol: Synthesis of 5-Phenylthiazol-2-
amine Derivatives

A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole
synthesis.

General Procedure:

A mixture of an appropriately substituted a-bromoacetophenone and thiourea (or a
substituted thiourea) is refluxed in a suitable solvent, such as ethanol.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is typically isolated by
filtration or extraction after neutralization.

Further purification can be achieved by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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